Mn(II) protoporphyrin IX
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Overview
Description
Manganese(II) protoporphyrin IX is a metalloporphyrin compound where manganese is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring organic compound that forms the basis of heme, chlorophyll, and other important biological molecules. The manganese(II) ion replaces the iron(II) ion typically found in heme, resulting in unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(II) protoporphyrin IX can be synthesized by reacting protoporphyrin IX with a manganese(II) salt, such as manganese(II) chloride, in the presence of a base. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or methanol under an inert atmosphere to prevent oxidation .
Industrial Production Methods
The process may include purification steps such as recrystallization or chromatography to obtain high-purity manganese(II) protoporphyrin IX .
Chemical Reactions Analysis
Types of Reactions
Manganese(II) protoporphyrin IX undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone® (potassium peroxymonosulfate).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can produce manganese(III) or manganese(IV) protoporphyrin IX .
Scientific Research Applications
Manganese(II) protoporphyrin IX has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of manganese(II) protoporphyrin IX involves its ability to undergo redox reactions, which allows it to participate in various catalytic processes. The manganese center can cycle between different oxidation states, facilitating electron transfer reactions. In biological systems, it can mimic the activity of manganese-containing enzymes, interacting with molecular targets and pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Manganese(II) protoporphyrin IX can be compared with other metalloporphyrins, such as:
Iron(II) protoporphyrin IX (heme): The iron analog is involved in oxygen transport and storage in hemoglobin and myoglobin.
Magnesium protoporphyrin IX: This compound is a key intermediate in chlorophyll biosynthesis and is involved in photosynthesis.
Zinc protoporphyrin IX: Used in studies of heme metabolism and as a fluorescent probe.
Manganese(II) protoporphyrin IX is unique due to its specific redox properties and its ability to mimic manganese-containing enzymes, making it valuable for both fundamental research and practical applications .
Properties
Molecular Formula |
C34H32MnN4O4 |
---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;manganese(2+) |
InChI |
InChI=1S/C34H34N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
SBXNMKFZHGWYBY-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
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